molecular formula C16H12F2N2O2 B2893861 N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide CAS No. 1355831-74-1

N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide

Cat. No.: B2893861
CAS No.: 1355831-74-1
M. Wt: 302.281
InChI Key: UOBSRCZPFBFFNQ-UHFFFAOYSA-N
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Description

N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide is a chemical compound with the molecular formula C16H11F2N2O2. This compound is known for its unique structure, which includes a cyano group, a methoxyphenyl group, and two fluorine atoms attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of 2-methoxybenzylamine with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with cyanogen bromide to introduce the cyano group, yielding the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2-methoxyphenyl)methyl]-N-phenylbenzamide
  • 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Uniqueness

N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide is unique due to the presence of two fluorine atoms on the benzamide core, which imparts distinct chemical and physical properties. These fluorine atoms enhance the compound’s reactivity and stability, making it more suitable for various scientific applications compared to its analogs.

Properties

IUPAC Name

N-[cyano-(2-methoxyphenyl)methyl]-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-22-15-5-3-2-4-11(15)14(9-19)20-16(21)12-8-10(17)6-7-13(12)18/h2-8,14H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBSRCZPFBFFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C#N)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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